1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde
Description
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde (C₁₃H₁₅NO) is a heterocyclic compound featuring a tetrahydropyridine ring substituted with a benzyl group at position 1 and an aldehyde functional group at position 2. Its synthesis involves the reduction of precursor compounds using lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) in tetrahydrofuran (THF), followed by oxidation and purification via silica gel column chromatography . Structural confirmation is achieved through IR spectroscopy, EI-MS, and elemental analysis, with calculated values (C: 73.73%, H: 5.06%) closely matching experimental results (C: 73.84%, H: 4.75%) . The compound’s predicted collision cross-section (CCS) values for adducts like [M+H]⁺ (146.0 Ų) and [M+Na]⁺ (160.2 Ų) highlight its physicochemical behavior in mass spectrometry .
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3,6-dihydro-2H-pyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMWEQIVPYSFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503544-95-4 | |
| Record name | 1-benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of N-Benzyl-4-Hydroxymethylpyridinium Bromide
The process begins with the quaternization of pyridine derivatives. N-Benzyl-4-hydroxymethylpyridinium bromide is synthesized by reacting 4-pyridinecarbinol with benzyl bromide in polar aprotic solvents such as acetonitrile. The reaction proceeds at 25–40°C for 6–8 hours, achieving >85% conversion.
Key Reaction:
$$ \text{4-Pyridinecarbinol + Benzyl Bromide} \rightarrow \text{N-Benzyl-4-hydroxymethylpyridinium Bromide} $$
Selective Reduction to Tetrahydropyridine Alcohol
Sodium borohydride (NaBH₄) in methanol selectively reduces the pyridinium salt to N-benzyl-4-hydroxymethyl-1,2,3,6-tetrahydropyridine. This step requires strict temperature control (0–5°C) to prevent over-reduction, yielding 70–75% of the alcohol intermediate.
Optimized Conditions:
- Reducing Agent: NaBH₄ (1.2 equiv)
- Solvent: Methanol (anhydrous)
- Temperature: 0–5°C
- Time: 2–3 hours
Chlorination and Oxidation to Aldehyde
The hydroxyl group is converted to a chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM), forming 1-benzyl-4-chloromethyl-1,2,3,6-tetrahydropyridine. Subsequent oxidation with pyridinium chlorochromate (PCC) in DCM yields the target aldehyde at 60–70% efficiency.
Critical Parameters:
| Step | Reagent | Solvent | Temperature | Time |
|---|---|---|---|---|
| Chlorination | SOCl₂ (1.5 equiv) | DCM | 25°C | 4 h |
| Oxidation | PCC (2.0 equiv) | DCM | Reflux | 6 h |
Multi-Step Synthesis from 4-Piperidinecarboxylic Acid
Esterification and N-Benzylation
4-Piperidinecarboxylic acid undergoes esterification with thionyl chloride and methanol, producing methyl 4-piperidinecarboxylate hydrochloride. Benzylation with benzyl bromide in methanol-triethylamine (3:1) at reflux yields methyl N-benzyl-4-piperidinecarboxylate (85–90% purity).
Reaction Equation:
$$ \text{4-Piperidinecarboxylic Acid} \xrightarrow[\text{SOCl₂, MeOH}]{\text{Esterification}} \text{Methyl Ester} \xrightarrow[\text{Benzyl Bromide}]{\text{Benzylation}} \text{N-Benzyl Ester} $$
Hydrolysis and Amide Formation
The ester is hydrolyzed with 10% NaOH to N-benzyl-4-piperidinecarboxylic acid, followed by treatment with SOCl₂ to form the acid chloride. Reaction with ammonia in acetonitrile produces N-benzyl-4-piperidinecarboxamide (92–95% yield).
Oxidation to Aldehyde
The amide is oxidized using a Swern oxidation protocol (oxalyl chloride, dimethyl sulfoxide, triethylamine) to furnish 1-benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde. This step achieves 65–70% yield with minimal byproducts.
Comparative Analysis of Methods:
Industrial-Scale Optimization
Solvent and Catalyst Selection
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates in benzylation steps, reducing process time by 30%. Hydrogenation at 50–60°C with Raney nickel improves selectivity for tetrahydropyridine intermediates.
Purification Techniques
Silica gel chromatography remains standard for lab-scale purification, while industrial processes employ fractional distillation under reduced pressure (0.1–0.5 mmHg) to isolate the aldehyde.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitrated or halogenated benzyl derivatives.
Scientific Research Applications
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules . This interaction can lead to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine (C₁₂H₁₄BrN)
- Structural Differences : Replaces the aldehyde group with bromine at position 3.
- Synthesis and Applications : Bromine substitution enhances electrophilic reactivity, making it suitable for cross-coupling reactions. Its CAS number (175347-95-2) and molecular weight (256.15 g/mol) distinguish it from the aldehyde derivative .
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (C₁₃H₁₇N)
- Structural Differences : Substitutes the aldehyde with a methyl group.
- Limited synthesis data are available, but its CAS number (N/A) and synonyms (e.g., 1-benzyl-4-methyl-3,6-dihydro-2H-pyridine) aid identification .
1-Benzyl-1,2,3,6-tetrahydropyridine-4-sulfonyl fluoride (C₁₂H₁₄FNO₂S)
- Functional Group Impact : The sulfonyl fluoride group (–SO₂F) is a versatile electrophile used in click chemistry and proteomics.
(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine (C₂₆H₂₇NO)
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)
- Neurotoxicity : Unlike the target compound, MPTP is metabolized to MPP⁺, a neurotoxin causing Parkinsonism via selective destruction of dopaminergic neurons. This underscores the importance of substituent effects on biological activity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde is a heterocyclic compound recognized for its potential biological activities. This compound features a tetrahydropyridine ring with a benzyl group and an aldehyde functional group, which contribute to its unique chemical properties and biological interactions. The molecular formula is with a molecular weight of 201.26 g/mol. This article reviews the biological activity of this compound, focusing on its neuroprotective properties and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound allows for various chemical reactions due to the presence of the aldehyde group. It can participate in nucleophilic addition reactions, making it versatile in synthetic organic chemistry. The specific substitution pattern on the tetrahydropyridine ring enhances its reactivity compared to other similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.26 g/mol |
| CAS Number | 40240-12-8 |
Neuroprotective Properties
Research indicates that this compound and its derivatives exhibit significant neuroprotective effects. Tetrahydropyridine derivatives have been studied for their role in neurodegenerative diseases such as Parkinson's disease. The compound's ability to interact with neurotransmitter systems suggests potential therapeutic applications.
- Mechanism of Action : The neuroprotective activity may be attributed to the compound's interaction with dopaminergic pathways. Studies have shown that related compounds can antagonize neurotoxic effects induced by agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms in animal models .
- Case Studies : In rodent models, compounds similar to this compound demonstrated reduced neurotoxicity and improved behavioral outcomes when exposed to neurotoxins . These findings support the potential use of this compound in developing treatments for neurodegenerative disorders.
Antioxidant Activity
The presence of the aldehyde group in this compound also suggests antioxidant properties. Antioxidants are crucial in mitigating oxidative stress linked to various diseases.
- Research Findings : Preliminary studies indicate that this compound exhibits significant radical scavenging activity. It has been shown to reduce oxidative damage in cellular models .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is essential to compare it with other tetrahydropyridine derivatives:
| Compound | CAS Number | Biological Activity |
|---|---|---|
| 1-Benzyl-1,2,3,6-tetrahydropyridine | 40240-12-8 | Lacks aldehyde functionality; limited biological activity |
| Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate | 23019-62-7 | Exhibits some neuroprotective effects but less potent than aldehyde derivative |
| 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid | 3025-88-5 | Similar core structure; varying biological activities |
Future Directions
Ongoing research aims to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:
- Synthesis of Derivatives : Modifying the structure to enhance potency and selectivity against specific biological targets.
- Clinical Applications : Conducting clinical trials to evaluate efficacy and safety in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
